molecular formula C10H13NO3 B13095737 (R)-N-Benzyl-2,3-dihydroxypropanamide

(R)-N-Benzyl-2,3-dihydroxypropanamide

Cat. No.: B13095737
M. Wt: 195.21 g/mol
InChI Key: PNVAZIPJZUUYBY-SECBINFHSA-N
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Description

®-N-Benzyl-2,3-dihydroxypropanamide is a chiral organic compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a benzyl group attached to the nitrogen atom of a 2,3-dihydroxypropanamide backbone, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Benzyl-2,3-dihydroxypropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2,3-dihydroxypropanoic acid and benzylamine.

    Amidation Reaction: The key step involves the amidation of ®-2,3-dihydroxypropanoic acid with benzylamine. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure ®-N-Benzyl-2,3-dihydroxypropanamide.

Industrial Production Methods

In an industrial setting, the production of ®-N-Benzyl-2,3-dihydroxypropanamide may involve:

    Large-Scale Amidation: The amidation reaction is scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Synthesis: Continuous flow reactors may be employed to enhance reaction efficiency and control over reaction parameters.

    Automated Purification: Advanced purification techniques, such as automated chromatography systems, are used to streamline the purification process.

Chemical Reactions Analysis

Types of Reactions

®-N-Benzyl-2,3-dihydroxypropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl-2,3-dioxopropanamide.

    Reduction: Formation of benzyl-2,3-dihydroxypropylamine.

    Substitution: Formation of various substituted benzyl-2,3-dihydroxypropanamides.

Scientific Research Applications

®-N-Benzyl-2,3-dihydroxypropanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of chiral drugs and pharmaceutical intermediates.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-N-Benzyl-2,3-dihydroxypropanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to metabolism, signal transduction, or cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Benzyl-2,3-dihydroxypropanamide: The enantiomer of ®-N-Benzyl-2,3-dihydroxypropanamide with similar chemical properties but different biological activity.

    N-Benzyl-2,3-dihydroxypropanamide: The racemic mixture containing both ® and (S) enantiomers.

    N-Benzyl-2,3-dihydroxybutanamide: A structurally similar compound with an additional carbon atom in the backbone.

Uniqueness

®-N-Benzyl-2,3-dihydroxypropanamide is unique due to its specific chiral configuration, which imparts distinct stereochemical properties and biological activity compared to its enantiomers and analogs.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(2R)-N-benzyl-2,3-dihydroxypropanamide

InChI

InChI=1S/C10H13NO3/c12-7-9(13)10(14)11-6-8-4-2-1-3-5-8/h1-5,9,12-13H,6-7H2,(H,11,14)/t9-/m1/s1

InChI Key

PNVAZIPJZUUYBY-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)[C@@H](CO)O

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(CO)O

Origin of Product

United States

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